Ethyl 5-(chlorosulfonyl)pentanoate
Description
Ethyl 5-(chlorosulfonyl)pentanoate is an organosulfur compound characterized by a chlorosulfonyl (-SO₂Cl) group at the fifth carbon of a pentanoate ester. It is synthesized via a two-step process:
Step 1: Ethyl 5-bromovalerate reacts with thiourea in ethanol under reflux to form an intermediate.
Step 2: The intermediate is treated with N-chlorosuccinimide (NCS, 5 eq.) in acetonitrile at 5°C to yield the final product .
This compound is primarily used in organic synthesis as a reactive intermediate due to the electrophilic nature of the chlorosulfonyl group, which facilitates nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
ethyl 5-chlorosulfonylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-2-12-7(9)5-3-4-6-13(8,10)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQAYWEVOUZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-(chlorosulfonyl)pentanoate can be synthesized through the reaction of ethyl 5-hydroxypentanoate with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:
C7H14O3+ClSO3H→C7H13ClO4S+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under an inert atmosphere to avoid moisture and other contaminants. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 5-(chlorosulfonyl)pentanoate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 5-mercaptopentanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can also undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed:
Substitution: Ethyl 5-azidopentanoate, ethyl 5-thiocyanatopentanoate.
Reduction: Ethyl 5-mercaptopentanoate.
Oxidation: Ethyl 5-sulfonylpentanoate.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-(chlorosulfonyl)pentanoate is synthesized through the reaction of ethyl 5-hydroxypentanoate with chlorosulfonic acid. The reaction occurs under controlled conditions to prevent side reactions, typically yielding a product that can be further purified by distillation or recrystallization. The general reaction scheme can be represented as:
The compound features a highly electrophilic chlorosulfonyl group, making it susceptible to nucleophilic attack, which is central to its reactivity in various chemical reactions.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of sulfonamide derivatives, which are crucial in developing antibacterial and antiviral agents. The sulfonamide moiety is known for its broad-spectrum antimicrobial activity, making this compound valuable in pharmaceutical development. For instance, derivatives synthesized from this compound have been explored for their potential as inhibitors of noroviruses and other pathogens .
Biological Research
In biological applications, this compound is utilized for modifying peptides and proteins through sulfonylation reactions. These modifications can enhance the study of protein functions and interactions within biological systems. Researchers have employed this compound to investigate enzyme inhibition and metabolic pathways, contributing to a deeper understanding of disease mechanisms .
Industrial Applications
In the industrial sector, this compound is used in synthesizing specialty chemicals and agrochemicals. Its ability to form sulfonamide derivatives allows for the creation of effective pesticides and herbicides that are less harmful to beneficial insects while providing robust crop protection solutions . Additionally, the compound's properties enable its use in developing new polymers and resins with enhanced thermal stability and mechanical strength .
Antiviral Activity
A study investigated compounds derived from this compound for their inhibitory effects on noroviruses. The research demonstrated that specific derivatives exhibited potent antiviral activity in cell-based assays, highlighting the compound's potential as a lead structure for antiviral drug development .
Enzyme Inhibition
Research focusing on enzyme inhibition utilized this compound to synthesize various sulfamide derivatives. These derivatives were tested against several enzymes involved in metabolic pathways, revealing promising results that could inform therapeutic strategies against metabolic disorders .
Summary of Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Synthesis of sulfonamide derivatives for antibacterial and antiviral agents |
| Biological Research | Modification of peptides/proteins; enzyme inhibition studies |
| Industrial Applications | Production of specialty chemicals; formulation of agrochemicals; development of advanced materials |
Mechanism of Action
The mechanism of action of ethyl 5-(chlorosulfonyl)pentanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form sulfonate esters or amides, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (10a) and Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate (10c)
- Structural Features: Both contain a trityl-protected imidazole group but differ in chain length (propanoate vs. pentanoate).
- Synthesis : Prepared via esterification and trityl-group protection.
- Properties :
- Applications : Used in medicinal chemistry for receptor-binding studies, contrasting with the sulfonyl chloride’s role in cross-coupling.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Structural Features: Contains an ethoxycarbonyloxy group and diphenyl substituents on a pent-2-ynoate backbone.
- Crystallography :
- Reactivity : The ethoxycarbonyloxy group enables decarboxylation reactions, unlike the sulfonyl chloride’s electrophilicity.
Ethyl (S)-5-chloro-3-hydroxy-3-phenylpentanoate
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
- Structural Features : Bromoindole substituent at C5.
- Properties: Molecular formula = C15H18BrNO2; sensitive to light/heat; stored at 2–8°C .
- Applications : Used in heterocyclic chemistry for indole-based drug discovery.
Comparative Data Table
Key Research Findings
- Reactivity: this compound’s -SO₂Cl group is more reactive toward nucleophiles (e.g., amines, alcohols) compared to the ethoxycarbonyloxy group in the diphenyl derivative .
- Synthesis Conditions: The use of NCS in acetonitrile at low temperatures (5°C) distinguishes this compound’s synthesis from milder conditions for trityl-protected compounds (room temperature, ethanol) .
- Structural Impact : Bulky substituents (e.g., trityl, diphenyl) reduce solubility in polar solvents, whereas the chlorosulfonyl group enhances hydrophilicity .
Biological Activity
Ethyl 5-(chlorosulfonyl)pentanoate is a sulfonamide compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological effects, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorosulfonyl group attached to a pentanoate backbone. Its chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₃ClO₄S
- CAS Number : 412270-38-3
The compound is characterized by its sulfonamide functional group, which is often associated with various biological activities, particularly in the realm of antimicrobial agents.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups typically exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in a comparative study of several sulfonamide derivatives, compounds similar to this compound demonstrated varying degrees of inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus .
The biological activity of this compound is believed to be linked to its ability to interfere with bacterial folic acid synthesis. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the biosynthesis of folic acid in bacteria. This inhibition leads to a depletion of folic acid, ultimately hindering bacterial growth and replication.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that this compound exhibits an IC50 value indicative of its potency against specific bacterial strains. For example, one study reported an IC50 value of approximately 0.18 μM against E. coli gyrase, suggesting strong inhibitory effects on bacterial DNA replication processes .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications in the alkyl chain length or substitution patterns on the sulfonamide group could enhance or diminish the antimicrobial activity. This highlights the importance of structural optimization in developing more effective derivatives .
- Toxicity Assessment : Preliminary toxicity assessments suggest that while this compound exhibits promising antimicrobial properties, further studies are necessary to evaluate its safety profile in vivo. Toxicological evaluations are essential to determine any potential adverse effects associated with its use .
Data Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | IC50 (μM) |
|---|---|---|
| This compound | Escherichia coli | 0.18 |
| Sulfanilamide | Staphylococcus aureus | 0.25 |
| Trimethoprim | Pseudomonas aeruginosa | 0.15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
